Benzofuran-6-ylmethanol
Overview
Description
Benzofuran-6-ylmethanol is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-formyl-3-hydroxybenzoic acid methyl ester with diethyl bromomalonate, followed by hydrolysis and acidification, and then copper-catalyzed decarboxylation . Another method involves the Wittig reaction followed by ring closure to obtain the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and safety. The use of novel synthesis methods, such as free radical cyclization cascades and proton quantum tunneling, has been explored to achieve higher yields and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce this compound to its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols to replace the hydroxyl group in this compound with other functional groups.
Major Products Formed
The major products formed from these reactions include benzofuran-6-carboxylic acid, benzofuran-6-aldehyde, and various substituted benzofuran derivatives .
Scientific Research Applications
Benzofuran-6-ylmethanol has a wide range of scientific research applications due to its unique structural features and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of benzofuran-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Benzofuran-6-ylmethanol can be compared with other similar compounds, such as benzothiophene and benzofuran derivatives. These compounds share similar structural features but differ in their biological activities and applications. Some of the similar compounds include:
Benzothiophene: Known for its anti-cancer and anti-inflammatory properties.
Angelicin: Used in the treatment of skin diseases such as psoriasis.
Bergapten: Known for its anti-arrhythmic and anti-cancer activities.
Biological Activity
Benzofuran-6-ylmethanol, a compound characterized by its unique benzofuran structure, has garnered significant attention in scientific research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Overview of this compound
This compound is a derivative of benzofuran, a heterocyclic compound known for its wide range of pharmacological effects. The structural features of benzofuran derivatives often correlate with their biological activities, making them valuable in medicinal chemistry.
1. Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. For instance, derivatives of benzofuran have demonstrated significant cytotoxicity against K562 leukemia cells with IC50 values as low as 5 μM . The presence of specific substituents on the benzofuran ring can enhance this activity; for example, methyl and methoxy groups at particular positions have been linked to increased potency .
2. Antibacterial and Antifungal Properties
Research indicates that benzofuran derivatives exhibit substantial antibacterial and antifungal activities. This compound has been tested against various microbial strains, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL . The hydroxyl group at the C-6 position is critical for this activity, as modifications can lead to a loss of effectiveness.
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6, suggesting its potential use in treating inflammatory diseases .
4. Antioxidant Activity
Benzofuran derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to their therapeutic potential in various conditions .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes.
- Apoptosis Induction : By increasing reactive oxygen species (ROS) levels within cells, benzofuran derivatives can trigger apoptotic pathways, leading to cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and nature of substituents on the benzofuran ring significantly influence biological activity:
Substituent Position | Effect on Activity | Example Compounds |
---|---|---|
C-3 | Enhances anticancer activity | Compound 10h |
C-6 | Critical for antibacterial activity | Compounds with hydroxyl groups |
C-2 | Key site for cytotoxicity | Various derivatives |
The introduction of functional groups at specific positions can lead to enhanced binding interactions with biological targets, resulting in improved efficacy .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of several benzofuran derivatives against different cancer cell lines. Compound 36 exhibited significant inhibitory effects across multiple types, including leukemia and lung cancer cells, demonstrating inhibition rates exceeding 70% at concentrations around 10 µM .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of benzofuran derivatives against Mycobacterium tuberculosis. Certain compounds displayed potent inhibitory effects with low cytotoxicity towards mammalian cells, highlighting their therapeutic potential against resistant strains .
Properties
IUPAC Name |
1-benzofuran-6-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYSQZXILSLIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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